molecular formula C36H19ClN6O12Ru-4 B12306467 2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

Cat. No.: B12306467
M. Wt: 864.1 g/mol
InChI Key: GINOQULVKVCOFM-UHFFFAOYSA-H
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Description

2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a useful research compound. Its molecular formula is C36H19ClN6O12Ru-4 and its molecular weight is 864.1 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis of 4,4’-dicarboxylic acid-2,2’-bipyridine: This can be achieved through oxidation reactions or other suitable methods.

    Reaction with Ruthenium Salt: The synthesized 4,4’-dicarboxylic acid-2,2’-bipyridine is then reacted with a ruthenium salt, such as ruthenium trichloride ([RuCl3·3H2O]), under appropriate conditions to form the desired compound.

    Purification: The product is purified through solvent extraction and other purification steps to obtain a pure compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation Reactions: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.

    Reduction Reactions: It can also undergo reduction reactions under suitable conditions.

    Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Solvents: Organic solvents like acetonitrile and dimethyl sulfoxide are often used due to their ability to dissolve the compound and facilitate reactions.

Major Products

Scientific Research Applications

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation, reduction, and carbonylation reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in diagnostic agents.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.

Comparison with Similar Compounds

    Tris(2,2’-bipyridyl)ruthenium(II) chloride: This compound has similar photophysical properties but differs in its ligand structure.

    Tris(4,4’-dicarboxylic acid-2,2’-bipyridyl)ruthenium(II) chloride: This compound is closely related and shares many applications but has different carboxylate groups.

Properties

Molecular Formula

C36H19ClN6O12Ru-4

Molecular Weight

864.1 g/mol

IUPAC Name

2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

InChI

InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6

InChI Key

GINOQULVKVCOFM-UHFFFAOYSA-H

Canonical SMILES

[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2]

Origin of Product

United States

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